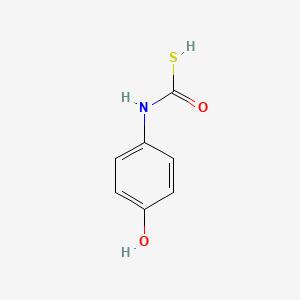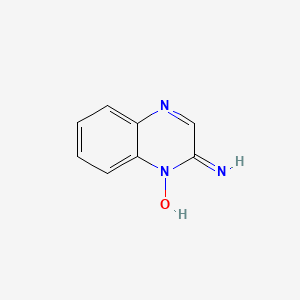
2-Aminoquinoxaline N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminoquinoxaline N-oxide is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of an amino group at the second position and an N-oxide group on the quinoxaline ring.
準備方法
Synthetic Routes and Reaction Conditions
2-Aminoquinoxaline N-oxide can be synthesized through several methods. One common approach involves the oxidation of 2-aminoquinoxaline using oxidizing agents such as hydrogen peroxide or peracetic acid. The reaction typically occurs under mild conditions, and the yield can be optimized by controlling the reaction temperature and time .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2-Aminoquinoxaline N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized to form di-N-oxides.
Reduction: The N-oxide group can be reduced back to the parent quinoxaline.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracetic acid.
Reduction: Catalytic hydrogenation, zinc dust in acetic acid.
Substitution: Benzene sulfochloride in pyridine.
Major Products Formed
Oxidation: Di-N-oxides of quinoxaline.
Reduction: 2-Aminoquinoxaline.
Substitution: 2-Amino-3-benzenesulfonyloxyquinoxaline.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties and potential as a lead compound for drug development.
Medicine: Explored for its potential use in the treatment of bacterial infections and as an anticancer agent.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-aminoquinoxaline N-oxide involves its interaction with molecular targets such as enzymes and DNA. The N-oxide group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage bacterial cell walls or DNA. This redox activity is crucial for its antimicrobial and anticancer properties .
類似化合物との比較
Similar Compounds
2-Aminoquinoxaline: Lacks the N-oxide group, resulting in different chemical reactivity and biological activity.
Quinoxaline di-N-oxides: Contain two N-oxide groups, which can enhance their antimicrobial activity but may also increase toxicity.
Uniqueness
2-Aminoquinoxaline N-oxide is unique due to its balanced redox properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential for biological activity set it apart from other quinoxaline derivatives .
特性
CAS番号 |
6479-23-8 |
|---|---|
分子式 |
C8H7N3O |
分子量 |
161.16 g/mol |
IUPAC名 |
1-hydroxyquinoxalin-2-imine |
InChI |
InChI=1S/C8H7N3O/c9-8-5-10-6-3-1-2-4-7(6)11(8)12/h1-5,9,12H |
InChIキー |
UANNAOZQHCCAIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CC(=N)N2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[(1-Amino-2-methyl-1-oxopropan-2-yl)amino]phenyl]arsonic acid](/img/structure/B13781446.png)
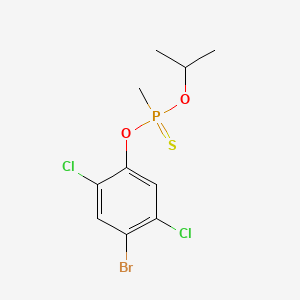
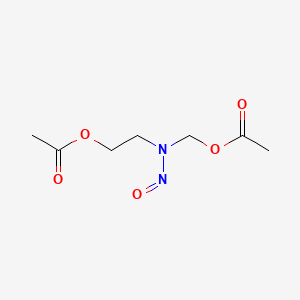

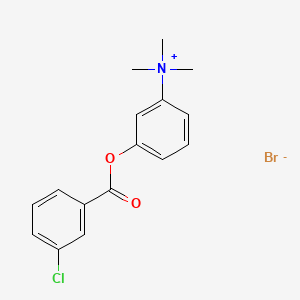
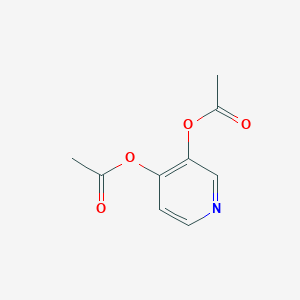

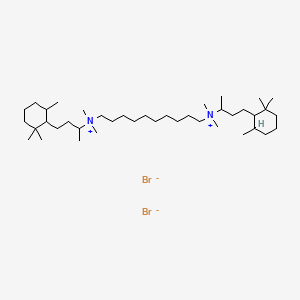
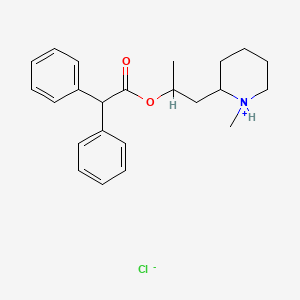
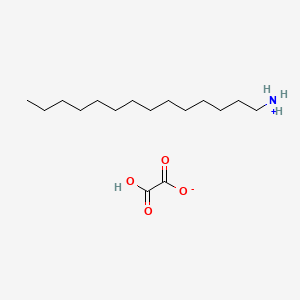
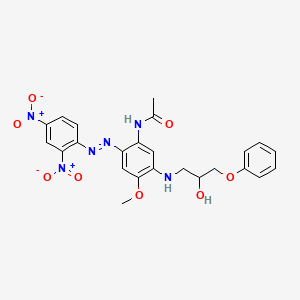
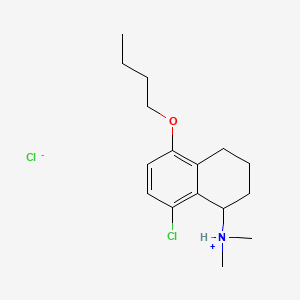
![6H-Pyrrolo[2,3-g]quinoxaline](/img/structure/B13781532.png)
